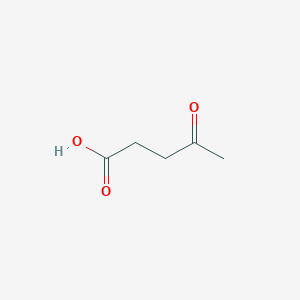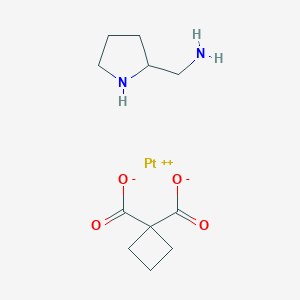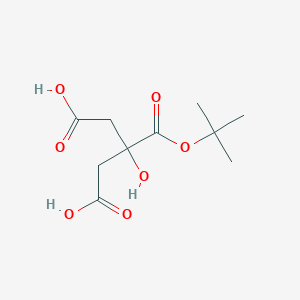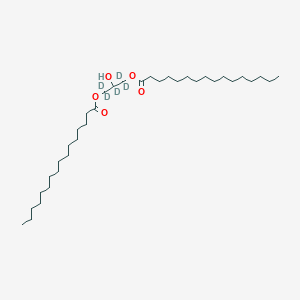
盐酸德鲁西明
科学研究应用
化学: 它是研究 NMDA 受体拮抗作用和血清素再摄取抑制的重要工具。
生物学: 该化合物用于研究神经保护和神经变性的机制。
医学: 盐酸地卢西明已被探索为治疗脑卒中、外伤性脑损伤和抑郁症的潜在疗法。
作用机制
盐酸地卢西明通过拮抗 NMDA 受体和抑制血清素再摄取来发挥其作用。NMDA 受体参与突触可塑性和记忆功能,而血清素再摄取抑制则增强大脑中的血清素水平。这些作用有助于该化合物的 нейропротекторный和抗抑郁作用。 涉及的分子靶点和途径包括 NMDA 受体和血清素转运蛋白 .
类似化合物:
- 布地平
- 二苯丁胺
- 依芬丁
- 氟灵丹
- 拉尼西明
- 甲氧芬丁
- MT-45
- 瑞美酰胺
比较: 盐酸地卢西明在作为 NMDA 受体拮抗剂和血清素再摄取抑制剂方面的双重作用是独一无二的。这种性质的结合使其有别于其他类似化合物,这些化合物可能只针对这些途径之一。 此外,盐酸地卢西明在临床前研究中显示出有希望的神经保护作用,使其成为进一步研究和开发的潜在候选药物 .
生化分析
Biochemical Properties
Delucemine hydrochloride plays a significant role in biochemical reactions by interacting with NMDA receptors and serotonin transporters. As an NMDA receptor antagonist, it inhibits the activity of these receptors, which are involved in excitatory neurotransmission. This inhibition can protect neurons from excitotoxicity, a process that can lead to cell death. Additionally, Delucemine hydrochloride inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft and enhancing neurotransmission .
Cellular Effects
Delucemine hydrochloride affects various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking NMDA receptors, Delucemine hydrochloride reduces calcium influx into neurons, which can prevent cell damage and death. It also affects gene expression by altering the activity of transcription factors involved in neuroprotection and cell survival .
Molecular Mechanism
At the molecular level, Delucemine hydrochloride exerts its effects through binding interactions with NMDA receptors and serotonin transporters. By binding to NMDA receptors, it prevents the binding of glutamate, thereby inhibiting receptor activation and subsequent calcium influx. This action reduces excitotoxicity and protects neurons. Additionally, Delucemine hydrochloride binds to serotonin transporters, inhibiting serotonin reuptake and increasing its availability in the synaptic cleft. This enhances serotonergic neurotransmission and can have antidepressant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Delucemine hydrochloride can change over time. Studies have shown that its neuroprotective effects can be observed shortly after administration, but these effects may diminish over time. The stability and degradation of Delucemine hydrochloride can also impact its long-term effects on cellular function. In vitro and in vivo studies have indicated that while Delucemine hydrochloride can provide short-term neuroprotection, its long-term efficacy may be limited .
Dosage Effects in Animal Models
The effects of Delucemine hydrochloride vary with different dosages in animal models. At lower doses, it has been shown to provide neuroprotection and improve cognitive function. At higher doses, Delucemine hydrochloride can have toxic or adverse effects, including increased risk of seizures and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Delucemine hydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. These metabolic processes can affect the drug’s bioavailability and efficacy. Additionally, Delucemine hydrochloride can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Delucemine hydrochloride is transported and distributed through interactions with transporters and binding proteins. It can cross the blood-brain barrier, allowing it to reach target neurons in the central nervous system. The distribution of Delucemine hydrochloride within tissues can affect its localization and accumulation, influencing its therapeutic effects .
Subcellular Localization
The subcellular localization of Delucemine hydrochloride can impact its activity and function. It is primarily localized in neuronal cells, where it interacts with NMDA receptors and serotonin transporters on the cell membrane. This localization is crucial for its neuroprotective and antidepressant effects. Additionally, post-translational modifications and targeting signals can direct Delucemine hydrochloride to specific cellular compartments, further influencing its activity .
准备方法
合成路线和反应条件: 盐酸地卢西明的合成涉及 3,3-双(3-氟苯基)-N-甲基丙烷-1-胺与盐酸的反应。 反应通常在受控条件下进行,以确保最终产品的纯度和产率 .
工业生产方法: 盐酸地卢西明的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进设备来保持一致性和质量。 最终产品需经严格的质量控制措施,以确保其适合研究和潜在治疗用途 .
化学反应分析
反应类型: 盐酸地卢西明会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变分子内的官能团,可能改变其药理特性。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用氢化铝锂和硼氢化钠等还原剂。
取代: 可以使用各种卤化剂和亲核试剂进行取代反应.
主要形成的产物: 这些反应形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能会产生不同的氟化衍生物,而还原可能会产生各种胺衍生物 .
相似化合物的比较
- Budipine
- Diphenidine
- Ephenidine
- Fluorolintane
- Lanicemine
- Methoxphenidine
- MT-45
- Remacemide
Comparison: Delucemine hydrochloride is unique in its dual action as an NMDA receptor antagonist and serotonin reuptake inhibitor. This combination of properties distinguishes it from other similar compounds, which may only target one of these pathways. Additionally, delucemine hydrochloride has shown promising neuroprotective effects in preclinical studies, making it a potential candidate for further research and development .
属性
IUPAC Name |
3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N.ClH/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13;/h2-7,10-11,16,19H,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNMVYXIKDNAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171909 | |
| Record name | Delucemine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186495-99-8 | |
| Record name | Delucemine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186495998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delucemine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELUCEMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P110CQY44Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-hydroxy-4-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B116940.png)

![[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol](/img/structure/B116950.png)





![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)





